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Compound of Interest

Compound Name: Methyl 4-chloro-3-methylpicolinate

CAS No.: 1260764-76-8

Cat. No.: B1455579 Get Quote

Introduction & Scope
Methyl 4-chloro-3-methylpicolinate (C₈H₈ClNO₂) is a critical heterocyclic intermediate used

in the synthesis of pyridine-based agrochemicals (synthetic auxins) and pharmaceutical

scaffolds.[1] Its structural core—a pyridine ring substituted with a chlorine atom at C4, a methyl

group at C3, and a methyl ester at C2—presents specific analytical challenges.

The basicity of the pyridine nitrogen often leads to peak tailing in chromatography, while the

proximity of the chlorine and methyl groups can induce steric effects observable in NMR. This

guide provides a validated analytical framework for the rigorous characterization of this

molecule, ensuring data integrity for regulatory submissions and process optimization.

Physicochemical Profile[1][2][3][4][5]
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Property Specification Notes

IUPAC Name
Methyl 4-chloro-3-

methylpyridine-2-carboxylate

CAS Number 1260764-76-8

Molecular Formula C₈H₈ClNO₂

Molecular Weight 185.61 g/mol Monoisotopic Mass: ~185.02

Appearance Off-white to beige solid

Solubility
Soluble in MeOH, DMSO,

CH₂Cl₂, EtOAc
Limited solubility in water

Storage 2–8°C, Inert Atmosphere
Moisture sensitive (ester

hydrolysis)

Analytical Strategy Workflow
The following decision tree outlines the logical flow for complete characterization, distinguishing

between routine release testing and deep structural elucidation.
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Sample: Methyl 4-chloro-3-methylpicolinate

1. Structural Identification 2. Purity Assessment

1H / 13C NMR
(Regiochemistry)

High-Res MS (ESI+)
(Exact Mass)

FT-IR
(Functional Groups)

RP-HPLC (UV 254nm)
(Assay %)

GC-FID
(Residual Solvents)

3. Impurity Profiling

Acid Hydrolysis Product
(C7H6ClNO2)

Regioisomers
(Process Specific)

Unknown Peaks > 0.1%

Click to download full resolution via product page

Figure 1: Analytical workflow for the characterization of pyridine carboxylate esters.

Protocol: High-Performance Liquid Chromatography
(HPLC)[1]
Objective: To quantify purity and detect process-related impurities (e.g., the hydrolyzed acid or

regioisomers).

Method Rationale
Pyridine derivatives are basic (

).[1] On standard silica columns at neutral pH, the protonated nitrogen interacts with residual
silanols, causing severe peak tailing.
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Solution: Use a "Base-Deactivated" (BD) C18 column or a charged surface hybrid (CSH)

column.[1]

Mobile Phase: Acidic modification (0.1% Formic Acid or TFA) ensures the pyridine is fully

protonated and ion-pairing prevents silanol interaction, sharpening the peak.

Operating Conditions
Parameter Setting

Column
Agilent ZORBAX Eclipse Plus C18 (4.6 x 100

mm, 3.5 µm) or equivalent

Mobile Phase A Water + 0.1% Formic Acid (v/v)

Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)

Flow Rate 1.0 mL/min

Column Temp 30°C

Detection
UV at 254 nm (primary) and 220 nm (impurity

scan)

Injection Vol 5 µL

Run Time 15 minutes

Gradient Table[1]
Time (min) % Mobile Phase A % Mobile Phase B

0.0 95 5

10.0 10 90

12.0 10 90

12.1 95 5

15.0 95 5

Sample Preparation
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Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100%

Acetonitrile (to ensure solubility).

Working Solution: Dilute 1:10 with Water/Acetonitrile (50:50) to reach 0.1 mg/mL. Filter

through a 0.22 µm PTFE filter.

System Suitability Criteria:

Tailing Factor (

): < 1.5[1]

Theoretical Plates (

): > 5000

%RSD (n=5 injections): < 2.0%[1]

Protocol: Nuclear Magnetic Resonance (NMR)
Objective: To confirm the regiochemistry of the substituents (Cl vs. Me positions).

1H-NMR Prediction & Assignment
The structure contains two aromatic protons on the pyridine ring.[1] Their coupling pattern is

the definitive identification key.

Solvent: DMSO-d₆ or CDCl₃ (CDCl₃ is preferred for sharper ester peaks).[1]
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Proton
Environment

Chemical Shift
(δ ppm)

Multiplicity Integration
Assignment
Logic

Pyridine H-6 8.30 – 8.50
Doublet (

Hz)
1H

Deshielded by

adjacent

Nitrogen.[1]

Pyridine H-5 7.30 – 7.50
Doublet (

Hz)
1H

Ortho-coupling to

H-6.[1] Shielded

relative to H-6.[1]

Ester -OCH₃ 3.90 – 4.00 Singlet 3H
Typical methyl

ester range.[1]

Ring -CH₃ (C3) 2.50 – 2.65 Singlet 3H

Deshielded by

aromatic ring and

ortho-carbonyl.

[1]

Critical Structural Proof:

The doublet-doublet pattern in the aromatic region confirms the protons are adjacent (C5

and C6). If the Cl and Me were in different positions (e.g., para to each other), you would see

two singlets.

NOE (Nuclear Overhauser Effect): If regiochemistry is in doubt, irradiating the Ring-CH₃ (C3)

should show an NOE enhancement of the Ester-OCH₃ (due to proximity) but not the

aromatic protons.

Protocol: Mass Spectrometry (LC-MS)[1][6][8][9]
Objective: Confirmation of molecular weight and detection of trace impurities.

Method Parameters[1][10][11]
Ionization: Electrospray Ionization (ESI) in Positive Mode.[2][3]

Source Voltage: 3.5 kV.[1]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.bldpharm.com/products/24484-93-3.html
https://www.bldpharm.com/products/24484-93-3.html
https://www.bldpharm.com/products/24484-93-3.html
https://www.bldpharm.com/products/24484-93-3.html
https://www.bldpharm.com/products/24484-93-3.html
https://pubmed.ncbi.nlm.nih.gov/17141289/
https://www.researchgate.net/publication/6658287_Synthesis_of_pyridine-carboxylate_derivatives_of_hydroxysteroids_for_liquid_chromatography-electrospray_ionization-mass_spectrometry
https://www.bldpharm.com/products/24484-93-3.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1455579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Scan Range: 100 – 500 m/z.[1]

Interpretation
Parent Ion [M+H]⁺: Expected m/z = 186.03 (for ³⁵Cl) and 188.03 (for ³⁷Cl).

Isotope Pattern: The presence of Chlorine must be validated by the characteristic 3:1

intensity ratio between the M (186) and M+2 (188) peaks.

Common Fragments:

Loss of -OCH₃ (M-31): m/z ~155[1]

Loss of -COOCH₃ (M-59): m/z ~127[1]

Impurity Profiling & Troubleshooting
Common issues encountered during the development of this intermediate:

Issue Probable Cause Corrective Action

Peak Tailing (HPLC)
Silanol interaction with Pyridine

N.

Ensure Mobile Phase pH is <

3.0. Add 5mM Ammonium

Formate if using MS.

Extra Peak (RT ~ 3-4 min)
Hydrolysis to Acid (4-chloro-3-

methylpicolinic acid).

Check sample solvent for

water content.[1] Prepare fresh

samples in anhydrous ACN.

Split Peaks (NMR) Rotamers or salt formation.[1]

Ensure NMR solvent is free of

acid traces (use Na₂CO₃

neutralized CDCl₃ if

necessary).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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